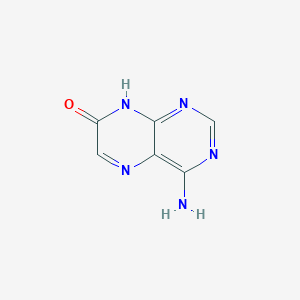
4-Aminopteridin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopteridin-7(8H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an amino group at the 4-position and a pteridone core, which is a fused ring system containing both pyrimidine and pyrazine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid, leading to the formation of the pteridone ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopteridin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form dihydropteridones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-pteridones
Reduction: Dihydropteridones
Substitution: Alkylated or acylated pteridones
Applications De Recherche Scientifique
Cancer Immunotherapy
Recent studies highlight the role of 4-Aminopteridin-7(8H)-one derivatives as potent adenosine A2A receptor antagonists. These compounds have shown promise in enhancing T cell activation and improving immune responses against tumors.
- Case Study: Compound 57
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to identify modifications that enhance the potency and selectivity of this compound derivatives:
- Diverse Modifications : Various substitutions on the pteridine ring have been explored to optimize binding affinity and functional activity against the adenosine A2A receptor .
- Therapeutic Potential : The findings indicate that specific modifications can significantly impact the efficacy of these compounds in clinical settings.
Table 1: Summary of Key Compounds Derived from this compound
| Compound | IC50 (nM) | Target | Effect on T Cell Activation |
|---|---|---|---|
| Compound 57 | 8.3 ± 0.4 | Adenosine A2A Receptor | Enhanced IL-2 Production |
| Compound X | TBD | TBD | TBD |
Note: TBD indicates that further research is needed to determine specific values or effects.
Mécanisme D'action
The mechanism of action of 4-Aminopteridin-7(8H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects. The compound may also generate reactive oxygen species, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-7-chloroquinoline: Known for its antimalarial properties.
4-amino-6-hydroxymethyl-7,8-dihydropteridine: Studied for its role in neurotransmitter synthesis.
Uniqueness
4-Aminopteridin-7(8H)-one is unique due to its specific structure and the presence of both pyrimidine and pyrazine rings. This structural feature allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H5N5O |
|---|---|
Poids moléculaire |
163.14 g/mol |
Nom IUPAC |
4-amino-8H-pteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2H,(H3,7,9,10,11,12) |
Clé InChI |
CXUPBVAJBGGFEF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N=CN=C2NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















